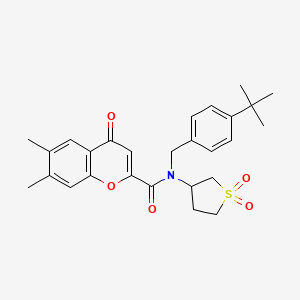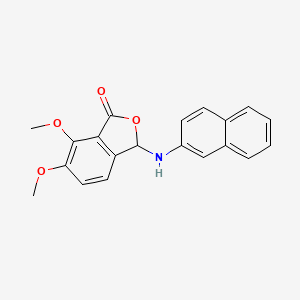
2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorobenzyl chloride, which is then reacted with ethylamine to form 4-chlorobenzyl ethylamine. This intermediate undergoes cyclization with glyoxal in the presence of an acid catalyst to form the imidazole ring. Finally, chlorination of the imidazole ring at the 2-position yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of 2-amino-5-(4-chlorophenyl)-1-ethyl-1H-imidazole.
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 2-chloro-5-(4-chlorophenyl)-1-ethyl-1,2-dihydro-1H-imidazole.
Aplicaciones Científicas De Investigación
2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including infections and cancer.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating into the DNA strands. The exact pathways involved would vary based on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-ethyl-1H-imidazole: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.
5-(4-Chlorophenyl)-1-ethyl-1H-imidazole:
2-Chloro-5-(4-methylphenyl)-1-ethyl-1H-imidazole: Substitution of the chlorine atom on the phenyl ring with a methyl group, altering its chemical behavior and biological activity.
Uniqueness
2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole is unique due to the presence of both chlorine atoms and the ethyl group, which confer specific reactivity and potential for diverse applications. Its structure allows for targeted modifications and interactions, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
1049118-52-6 |
|---|---|
Fórmula molecular |
C11H10Cl2N2 |
Peso molecular |
241.11 g/mol |
Nombre IUPAC |
2-chloro-5-(4-chlorophenyl)-1-ethylimidazole |
InChI |
InChI=1S/C11H10Cl2N2/c1-2-15-10(7-14-11(15)13)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3 |
Clave InChI |
XHENVLJERGUQBO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CN=C1Cl)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methanone](/img/structure/B12118929.png)


![6-{[(2,4-Dichlorophenoxy)acetyl]amino}hexanoic acid](/img/structure/B12118938.png)
![cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val]](/img/structure/B12118939.png)

![4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline](/img/structure/B12118956.png)


![3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12118983.png)
![Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine](/img/structure/B12118988.png)
![Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B12118997.png)
